2-Fluoro-3-iodo-6-nitroaniline

Overview

Description

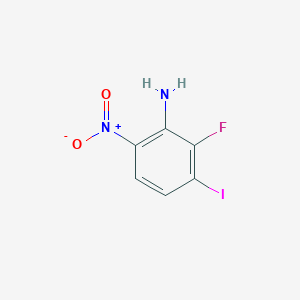

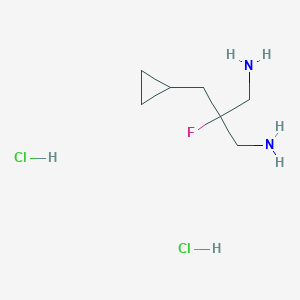

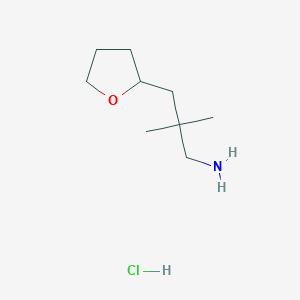

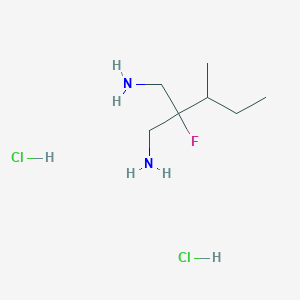

2-Fluoro-3-iodo-6-nitroaniline is a compound with the molecular formula C6H4FIN2O2 . It is a solid substance and its molecular weight is 282.01 .

Synthesis Analysis

The synthesis of anilines like 2-Fluoro-3-iodo-6-nitroaniline typically involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position relative to itself . This is important for controlling the structure of the final product .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodo-6-nitroaniline can be represented by the formula C6H4FIN2O2 . The compound contains fluorine, iodine, and nitro functional groups attached to an aniline (phenylamine) base .Physical And Chemical Properties Analysis

2-Fluoro-3-iodo-6-nitroaniline is a solid substance . Its molecular weight is 282.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Dye Synthesis

2-Fluoro-3-iodo-6-nitroaniline has been explored in the synthesis of various dyes. For instance, derivatives like 2-Iodo-4-nitroaniline and 6-iodo-2,4-dinitroaniline, related to 2-Fluoro-3-iodo-6-nitroaniline, have been prepared and used in the production of disperse dyes for synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their dyeing and fastness properties, compared with other halogen-substituted derivatives (Peters & Soboyejo, 2008).

Pharmaceutical Intermediates

In pharmaceutical research, 2-Fluoro-3-iodo-6-nitroaniline could potentially serve as an intermediate. A study demonstrated the selective hydrogenation of an iodo-nitroaromatic compound, a process relevant for synthesizing active pharmaceutical ingredients. This research highlights the potential of using halogenated nitroanilines as key intermediates in pharmaceutical manufacturing (Said et al., 2017).

Material Science

The compound has been studied for its application in material sciences, particularly in the functionalization of surfaces. For example, nucleophilic aromatic substitution reactions involving fluoronitro-substituted aromatic compounds have been used to modify silica particles, providing them with chromophoric groups and primary amino functionalities. This method offers an approach to synthetically modify materials for various applications, including sensors and catalysts (Roth et al., 2006).

Analytical Chemistry

In analytical chemistry, the mass spectral identification of isomeric fluoronitroanilines, including compounds similar to 2-Fluoro-3-iodo-6-nitroaniline, has been explored. This research assists in the positive identification of isomeric compounds, which is crucial for the accurate analysis of complex mixtures in environmental and forensic investigations (Fu & Rosenberg, 1980).

properties

IUPAC Name |

2-fluoro-3-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBGKZWTUXTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-iodo-6-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

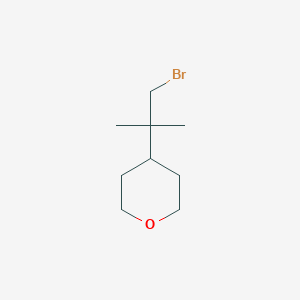

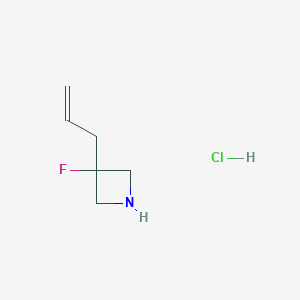

![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)